8H-pyrano[3,2-g]chromen-2-one
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Overview
Description
8H-pyrano[3,2-g]chromen-2-one is a heterocyclic compound that belongs to the class of pyranochromenes These compounds are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrano[3,2-g]chromen-2-one can be achieved through several methods. One notable method involves the gold-catalyzed intramolecular hydroarylation of 8-iodo-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives. This reaction is followed by selective palladium/formate C–I reduction, which allows for the exclusive formation of this compound regioisomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of gold and palladium catalysts, along with optimized reaction conditions, can facilitate the efficient synthesis of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 8H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Palladium on carbon (Pd/C) and formic acid are commonly used for the reduction of this compound.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel synthetic methodologies.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8H-pyrano[3,2-g]chromen-2-one can be compared with other similar compounds, such as pyrano[2,3-f]chromen-2-ones and 2,2-dimethylchromene derivatives:
Pyrano[2,3-f]chromen-2-ones: These compounds have a similar fused ring structure but differ in the position of the pyran ring.
2,2-Dimethylchromene Derivatives: These compounds are known for their antifungal properties and are used in agricultural applications.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
6054-09-7 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
8H-pyrano[3,2-g]chromen-2-one |
InChI |
InChI=1S/C12H8O3/c13-12-4-3-9-6-8-2-1-5-14-10(8)7-11(9)15-12/h1-4,6-7H,5H2 |
InChI Key |
BWPSMTNMCUWIHQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Canonical SMILES |
C1C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Synonyms |
8,8-desmethylxanthyletine homopsoralen |
Origin of Product |
United States |
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